Diphenyl(2-mercaptoethyl)phosphine
説明
Evolution of Multidentate Ligand Design in Organometallic Chemistry
The field of organometallic chemistry has witnessed a remarkable progression from simple monodentate ligands to complex multidentate systems. researchgate.netwiley.com Initially, ligands such as phosphines and carbon monoxide, which bind to a metal center through a single donor atom, were instrumental in stabilizing low-valent transition metals and understanding fundamental bonding principles. However, the quest for enhanced stability and greater control over the metal's coordination sphere led to the development of chelating ligands.
The chelate effect, where a ligand binds to a metal ion through two or more donor atoms to form a ring structure, results in significantly more stable complexes compared to those with analogous monodentate ligands. This principle spurred the design of a diverse range of bidentate, tridentate, and higher-denticity ligands. nih.govnih.gov A significant milestone in this evolution was the advent of "pincer" ligands, which are typically tridentate and bind to a metal in a meridional fashion, creating a highly rigid and well-defined coordination environment. researchgate.net This level of control has been crucial in advancing various catalytic applications, from cross-coupling reactions to polymerization. wiley.com The introduction of different donor atoms within the same multidentate framework further expanded the versatility of these ligands, allowing for the modulation of electronic properties at the metal center. nih.govnih.gov
Significance of Hybrid P,S-Donor Ligands in Transition Metal Chemistry
Hybrid ligands, which contain two or more different types of donor atoms, offer a unique synergy that is not attainable with homodentate ligands. nih.gov The combination of "soft" and "hard" donor atoms, according to Pearson's Hard and Soft Acids and Bases (HSAB) theory, allows for the stabilization of a wide range of metal oxidation states and geometries.
Phosphine-thiol (P,S) ligands are a prominent class of hybrid ligands that combine a soft phosphorus donor with a soft to borderline sulfur donor. nih.gov The phosphine (B1218219) group is a strong σ-donor and a tunable π-acceptor, providing strong bonds to transition metals and influencing the electronic properties of the complex. tcichemicals.com The thiol or thiolate group, on the other hand, can act as a bridging ligand or a terminal anionic donor, which can participate in proton transfer and other cooperative effects at the metal center. nih.gov This combination of a neutral phosphine and an anionic thiolate donor in a chelating framework imparts unique reactivity to the metal complex, making them valuable in various catalytic processes, including hydrogenation and nucleophilic substitution reactions. nih.govacs.org
Rationale for Investigating Diphenyl(2-mercaptoethyl)phosphine as a Prototypical P,S-Ligand Scaffold
This compound, with the chemical formula Ph₂PCH₂CH₂SH, serves as an excellent model for studying the fundamental properties of bidentate P,S-ligands. Its simple and flexible ethylene (B1197577) backbone allows for the formation of stable five-membered chelate rings with transition metals. The presence of two phenyl groups on the phosphorus atom provides a degree of steric bulk and electronic influence that is well-understood from the vast literature on triphenylphosphine (B44618) and its derivatives.
Research Findings on this compound
Detailed studies on the coordination chemistry of this compound have provided valuable data on its interaction with transition metals.
Synthesis and Properties
This compound is typically synthesized through the reaction of a diphenylphosphine (B32561) precursor with a suitable sulfur-containing electrophile or via the addition of diphenylphosphine to a vinyl thiol equivalent. The compound is an air-sensitive oil or low-melting solid.
Table 1: General Properties of this compound
| Property | Value |
| Chemical Formula | C₁₄H₁₅PS |
| Molar Mass | 246.31 g/mol |
| Appearance | Colorless oil or low-melting solid |
This table is interactive. You can sort and filter the data.
Coordination Chemistry with Rhenium and Platinum
The coordination of this compound, as the deprotonated (2-diphenylphosphino)ethanethiolate ligand, has been demonstrated with several transition metals, including rhenium and platinum.
In a notable example, five-coordinate rhenium(III) complexes of the type [Re(Ph₂PCH₂CH₂S)₂(X)] (where X is another ligand) have been synthesized and characterized. X-ray crystallographic studies of these complexes reveal a distorted square-pyramidal geometry around the rhenium center. The P,S-ligands act as bidentate chelators, forming stable five-membered Re-S-C-C-P rings.
With platinum(II), complexes featuring the this compound ligand have also been prepared. These complexes are of interest due to the well-established role of platinum-phosphine complexes in catalysis and medicine. Spectroscopic studies, particularly ³¹P NMR, are crucial for characterizing these complexes in solution and understanding the electronic environment of the phosphorus donor upon coordination.
Table 2: Selected Bond Lengths and Angles in a Rhenium(III) Complex with (2-diphenylphosphino)ethanethiolate
| Parameter | Value (Å or °) |
| Re-S Bond Length | ~2.35 Å |
| Re-P Bond Length | ~2.45 Å |
| S-Re-P Bite Angle | ~85° |
Data derived from published crystallographic studies. This table is interactive and can be expanded with more data.
Table 3: Spectroscopic Data for a Platinum(II) Complex with (2-diphenylphosphino)ethanethiolate
| Spectroscopic Technique | Observed Value |
| ³¹P NMR Chemical Shift (δ) | Significant downfield shift upon coordination |
| ¹J(Pt-P) Coupling Constant | ~3000-4000 Hz |
This table is interactive. Specific values depend on the full complex structure.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2-diphenylphosphanylethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15PS/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPUGZSLVKFBGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCS)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333324 | |
| Record name | 2-(Diphenylphosphanyl)ethane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3190-79-2 | |
| Record name | 2-(Diphenylphosphanyl)ethane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Diphenyl 2 Mercaptoethyl Phosphine and Its Analogues
Strategic Approaches for the Synthesis of Primary Diphenyl(2-mercaptoethyl)phosphine
The construction of the this compound scaffold can be achieved through several strategic bond formations. The key disconnections involve the formation of the phosphorus-carbon bond or the carbon-sulfur bond at different stages of the synthesis.
Grignard-Mediated Pathways for P-C Bond Formation
Grignard reagents are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of phosphine (B1218219) synthesis, they provide a reliable method for the arylation or alkylation of phosphorus halides. The synthesis of mixed arylalkyl tertiary phosphines can be readily achieved by reacting chlorodiphenylphosphine (B86185) with a suitable Grignard reagent. nih.gov This approach offers good yields for a variety of phosphines. nih.gov
For the specific synthesis of this compound, a Grignard reagent derived from a protected 2-haloethanethiol, such as 2-(tetrahydropyranyloxy)ethylmagnesium bromide, could be reacted with chlorodiphenylphosphine. The protecting group is crucial to prevent the acidic thiol proton from quenching the Grignard reagent and to avoid side reactions with the reactive sulfur nucleophile. Subsequent deprotection under acidic conditions would then yield the desired phosphine-thiol.
Alternatively, a two-step approach can be envisioned where a Grignard reagent is first used to introduce a vinyl group, followed by the introduction of the thiol functionality. For instance, the reaction of chlorodiphenylphosphine with vinylmagnesium bromide would yield diphenylvinylphosphine. Subsequent hydrothiolation of the vinyl group would lead to the target compound.
Another Grignard-based method involves the reaction of a Grignard reagent with elemental sulfur to form a thiolate, which can then be used in further reactions. stackexchange.comyoutube.com This strategy, however, is more commonly employed for the synthesis of simple thiols.
Table 1: Examples of Phosphines Synthesized via Grignard Reagents This table is representative of the general applicability of the Grignard method for P-C bond formation.
| Starting Material | Grignard Reagent | Product | Yield |
|---|---|---|---|
| Chlorodiphenylphosphine | Ethylmagnesium bromide | Ethyldiphenylphosphine | 66% nih.gov |
| Chlorodiphenylphosphine | Isopropylmagnesium bromide | Isopropyldiphenylphosphine | 62% nih.gov |
| Chlorodiphenylphosphine | n-Butylmagnesium bromide | n-Butyldiphenylphosphine | 75% nih.gov |
| Dichlorophenylphosphine | Phenylmagnesium bromide (2 eq.) | Triphenylphosphine (B44618) | 86% nih.gov |
Nucleophilic Substitution Routes to Mercaptoethyl-Phosphine Scaffolds
Nucleophilic substitution is a cornerstone of organic synthesis and provides a direct route to the mercaptoethyl-phosphine scaffold. A common approach involves the reaction of a phosphorus nucleophile with a carbon electrophile. nih.gov For the synthesis of this compound, this would typically involve the reaction of a diphenylphosphide salt, such as lithium or sodium diphenylphosphide, with an electrophile like 2-chloroethanethiol (B1616227) or 2-bromoethanethiol.
The diphenylphosphide anion is a potent nucleophile and can be generated by the deprotonation of diphenylphosphine (B32561) with a strong base like n-butyllithium or by the reductive cleavage of triphenylphosphine with an alkali metal. wikipedia.org The choice of the electrophile is critical. While 2-haloethanethiols are commercially available, the presence of the free thiol can lead to side reactions. Therefore, using a protected thiol, such as S-(2-chloroethyl) thioacetate (B1230152) or 2-bromoethyl tetrahydropyranyl sulfide, is often preferred. The protecting group can then be removed in a subsequent step to reveal the thiol functionality.
An alternative nucleophilic substitution pathway involves the use of a sulfur nucleophile to displace a leaving group on a pre-formed phosphine-containing substrate. For example, (2-chloroethyl)diphenylphosphine can be reacted with a sulfur nucleophile like sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis to introduce the thiol group.
Table 2: Nucleophilic Substitution Reactions in Phosphine Synthesis This table illustrates the general principle of using phosphine nucleophiles in substitution reactions.
| Phosphine Nucleophile | Electrophile | Product |
|---|---|---|
| Lithium diphenylphosphide | 1,2-Dichloroethane | 1,2-Bis(diphenylphosphino)ethane (B154495) |
| Sodium diphenylphosphide | Benzyl chloride | Benzyldiphenylphosphine |
| Tributylphosphine | 1-Bromobutane | Tetrabutylphosphonium bromide walisongo.ac.id |
| Triphenylphosphine | 2-Bromobutane | (1-Methylpropyl)triphenylphosphonium bromide walisongo.ac.id |
Hydrophosphination Reactions for Ligand Assembly
Hydrophosphination, the addition of a P-H bond across an unsaturated carbon-carbon bond, is an atom-economical method for the synthesis of phosphines. acs.org This reaction can be catalyzed by various transition metals, bases, or initiated by radicals. For the synthesis of this compound, the hydrophosphination of a suitable vinyl thiol derivative with diphenylphosphine is a viable route.
The direct hydrophosphination of vinyl thiol itself is challenging due to the reactivity of the thiol group. Therefore, a protected vinyl thiol, such as ethyl vinyl sulfide, would be a more suitable substrate. The reaction of diphenylphosphine with ethyl vinyl sulfide, under catalytic conditions, would yield the corresponding phosphine sulfide, which can then be cleaved to the desired phosphine-thiol.
The regioselectivity of the hydrophosphination reaction is a key consideration. Depending on the catalyst and reaction conditions, either the Markovnikov or anti-Markovnikov addition product can be favored. For the synthesis of this compound, the anti-Markovnikov addition is desired. Radical-initiated hydrophosphination often favors the anti-Markovnikov product. Metal-catalyzed hydrophosphination can also be controlled to achieve the desired regioselectivity. doaj.orgnih.gov
Synthetic Routes to Stereochemically Defined this compound Derivatives
The synthesis of chiral phosphines is of great importance due to their widespread use as ligands in asymmetric catalysis. nih.gov The development of synthetic routes to stereochemically defined derivatives of this compound can lead to new classes of chiral ligands.
Asymmetric Synthesis of Chiral P-Stereogenic Phosphine-Thiols
Creating a chiral center at the phosphorus atom (a P-stereogenic center) in a phosphine-thiol requires specialized asymmetric synthetic methods. One of the most common strategies involves the use of chiral auxiliaries. nih.govnsf.gov In this approach, a prochiral phosphine, such as dichlorophenylphosphine, is reacted with a chiral alcohol, like (-)-menthol, to form diastereomeric phosphinites. These diastereomers can be separated by chromatography or crystallization. Subsequent nucleophilic substitution with a suitable organometallic reagent, such as the Grignard reagent derived from a protected 2-haloethanethiol, proceeds with inversion of configuration at the phosphorus center to yield a P-stereogenic phosphine-borane complex. nih.gov The borane (B79455) protecting group can then be removed to give the enantiomerically enriched phosphine.
Another powerful technique is the desymmetrization of achiral phosphines. nih.gov For instance, a symmetric bis(2-hydroxyethyl)diphenylphosphonium salt could potentially be desymmetrized through an enzyme-catalyzed reaction to selectively functionalize one of the hydroxyl groups, leading to a chiral intermediate.
Kinetic resolution is another strategy where one enantiomer of a racemic mixture of a chiral phosphine reacts faster with a chiral reagent or catalyst, allowing for the separation of the unreacted enantiomer. nih.govnsf.gov This could be applied to a racemic mixture of a suitable P-stereogenic phosphine precursor.
Diastereoselective Synthetic Strategies for Functionalized Analogues
Diastereoselective synthesis is a powerful tool for creating molecules with multiple stereocenters in a controlled manner. For functionalized analogues of this compound, this can be achieved by introducing chirality in the mercaptoethyl backbone.
For example, starting from a chiral pool material like (R)- or (S)-propylene oxide, one can synthesize a chiral 2-mercapto-1-propanol derivative. This chiral building block can then be converted into a suitable electrophile and reacted with a diphenylphosphide nucleophile to generate a Diphenyl(2-mercapto-1-propyl)phosphine with a defined stereocenter in the ethyl backbone.
Alternatively, a diastereoselective reaction can be employed to create the desired stereochemistry. For instance, the conjugate addition of diphenylphosphine to a chiral α,β-unsaturated thioester could proceed with high diastereoselectivity, controlled by the existing stereocenter in the substrate. Subsequent reduction of the thioester would yield the functionalized phosphine-thiol.
The combination of a P-stereogenic center and a stereocenter in the mercaptoethyl chain would lead to diastereomeric phosphine-thiol ligands. These diastereomers can often be separated by standard chromatographic techniques, providing access to diastereomerically pure ligands.
Preparation of Ligand Precursors and Functionalized Derivatives
The versatility of this compound as a ligand in coordination chemistry and catalysis is significantly enhanced through strategic modifications of its molecular structure. These modifications can be broadly categorized into the preparation of phosphine chalcogenides, derivatization for immobilization on solid supports, and the exploration of variations in the pendant arm. Such alterations are pivotal for fine-tuning the ligand's electronic and steric properties, thereby influencing the stability, reactivity, and catalytic performance of its metal complexes.
Synthesis of Phosphine Chalcogenides (Oxides, Sulfides, Selenides) of this compound
The conversion of the phosphorus(III) center in this compound to its corresponding phosphine oxide, sulfide, or selenide (B1212193) represents a fundamental transformation in the preparation of ligand precursors. These chalcogenide derivatives can serve as protected forms of the phosphine, allowing for chemical manipulation of the thiol group, or they can be the final target molecules with distinct coordination properties.
The synthesis of This compound oxide is typically accomplished through the controlled oxidation of the parent phosphine. A common and effective oxidizing agent for this purpose is hydrogen peroxide. The reaction requires careful control of stoichiometry and temperature to prevent the undesired oxidation of the thiol group to a disulfide or other sulfur oxides. To circumvent this, a protection strategy is often employed, wherein the thiol is first converted to a more stable thioether. Following the oxidation of the phosphine to the phosphine oxide, the protecting group is removed to regenerate the free thiol, yielding the desired product.
For the synthesis of This compound sulfide , elemental sulfur (S₈) is the reagent of choice. The reaction is generally straightforward, involving the direct addition of sulfur to a solution of the phosphine in an inert solvent such as toluene. Gentle heating is often sufficient to promote the reaction, which is driven by the high affinity of the soft phosphorus(III) center for the soft sulfur atom.
In a similar vein, This compound selenide is prepared by reacting the parent phosphine with elemental selenium. The reaction conditions are analogous to those for sulfidation, typically carried out in a non-polar solvent under an inert atmosphere. Due to the greater reactivity of selenium compared to sulfur, these reactions often proceed more rapidly.
| Precursor | Reagent | Product |
| This compound | Hydrogen Peroxide | This compound oxide |
| This compound | Elemental Sulfur | This compound sulfide |
| This compound | Elemental Selenium | This compound selenide |
Derivatization for Heterogenization and Supported Catalysis
The immobilization of homogeneous catalysts onto solid supports, a process termed heterogenization, is a key strategy for improving catalyst recyclability and facilitating product purification. This compound can be suitably functionalized to enable its covalent attachment to a variety of solid matrices, including inorganic oxides like silica (B1680970) and organic polymers.
A prevalent method for anchoring the ligand to silica involves the introduction of a trialkoxysilane group. This is achieved by modifying the ligand, often at a position remote from the coordinating P and S atoms, with a silane-containing moiety. The resulting silyl-functionalized phosphine can then be grafted onto the silica surface via a condensation reaction with surface silanol (B1196071) groups, forming robust siloxane linkages.
Alternatively, the ligand can be incorporated into a polymer framework. This can be accomplished by first introducing a polymerizable group, such as a vinyl function, onto the phosphine ligand. Subsequent copolymerization of this functionalized monomer with a suitable comonomer, for instance, styrene or divinylbenzene , yields a polymer-supported phosphine ligand. The resulting material combines the catalytic activity of the phosphine with the mechanical stability and ease of handling of the polymer support.
Exploration of Pendant Arm Modifications
Alterations to the 2-mercaptoethyl "pendant arm" of the ligand provide a powerful means to systematically tune its coordination properties. This can involve modifying the length of the linker between the phosphorus and sulfur atoms or introducing substituents to create chirality.
Varying the length of the alkane chain that connects the phosphorus and sulfur donors has a direct impact on the chelate ring size when the ligand coordinates to a metal center. The synthesis of analogues such as phosphinomethylthiol (one-carbon linker) and phosphinopropylthiol (three-carbon linker) allows for the formation of four- and six-membered chelate rings, respectively, in contrast to the five-membered ring formed by this compound. The stability and reactivity of the resulting metallacycles are highly dependent on this ring size.
Furthermore, the introduction of stereogenic centers into the ligand backbone is a cornerstone of asymmetric catalysis. For this compound analogues, this can be achieved by starting from chiral precursors. For example, the reaction of a chiral epoxide with a phosphine can lead to a chiral β-hydroxy phosphine sulfide . Subsequent chemical transformations can then convert this intermediate into a chiral mercapto phosphine ligand, which can be employed in enantioselective catalytic reactions.
Elucidating the Coordination Chemistry of Diphenyl 2 Mercaptoethyl Phosphine
Formation and Stoichiometry of Transition Metal Complexes
The formation of transition metal complexes with Diphenyl(2-mercaptoethyl)phosphine typically involves the reaction of the ligand with a metal salt or a precursor complex in an appropriate solvent. The stoichiometry of the resulting complex is influenced by factors such as the metal-to-ligand ratio, the nature of the metal and its oxidation state, and the reaction conditions.
Complexation with First-Row Transition Metals (e.g., Ni(II), Co(II), Cu(I/II), Fe(II))
While specific studies detailing the complexation of this compound with all first-row transition metals are not extensively documented, the behavior of analogous phosphine (B1218219) and thiolate ligands provides significant insight.
Nickel(II): Nickel(II) readily forms complexes with phosphine ligands. For instance, square planar nickel(II) complexes with 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) and dithiolate ligands have been synthesized and characterized. rsc.org The reaction of Ni(II) salts with this compound would likely lead to the formation of either square planar or tetrahedral complexes, depending on the stoichiometry and the electronic and steric properties of the ligand. The formation of both four- and five-coordinate nickel(II) complexes with other diphosphine and triphosphine (B1213122) ligands has also been reported. nih.gov
Cobalt(II): Cobalt(II) complexes with diphenylphosphine (B32561) ligands have been synthesized by reacting cobalt(II) chloride with the respective phosphine. nih.govajol.info These complexes often exhibit a distorted tetrahedral geometry with a Co:phosphine stoichiometry of 1:2. ajol.info It is plausible that this compound would form similar mononuclear complexes with Co(II), potentially with the thiol group remaining protonated or deprotonating to form a thiolate complex.
Copper(I/II): The coordination chemistry of copper with phosphine ligands is well-established, often resulting in mono- or polynuclear complexes. nih.govcapes.gov.br For instance, copper(I) and silver(I) halide complexes with 2-(diphenylphosphino)pyridine have been synthesized, revealing a variety of nuclearities (mono-, di-, and tetranuclear) depending on the stoichiometry. nih.gov The reaction of this compound with Cu(I) or Cu(II) salts would be expected to yield complexes where the ligand can act as a monodentate P-donor or a bridging P,S-donor.
Iron(II): Iron complexes with phosphine ligands are numerous and play a significant role in catalysis. While direct synthesis with this compound is not widely reported, studies on related ligands are informative. For example, terminal iron(II)-PH2 complexes have been synthesized, demonstrating the reactivity of P-H bonds at an iron center. researchgate.net Given the presence of the thiol group, this compound could coordinate to Fe(II) as a phosphine, a thiolate, or a chelating P,S-ligand.
Complexation with Noble Metals (e.g., Pd(II), Pt(II), Rh(I/III), Au(I), Ag(I))
The soft nature of noble metals leads to strong interactions with the soft phosphorus and sulfur donors of this compound.
Palladium(II) and Platinum(II): Palladium(II) and Platinum(II) form stable square planar complexes with phosphine and thiolate ligands. ajol.infonih.govresearchgate.netrsc.orgnih.govnih.govuef.fi For example, the reaction of 2-(diphenylphosphino)benzenethiol with a palladium(II) precursor yields a cis-chelated complex with a Pd:ligand ratio of 1:2. nih.gov Similarly, platinum(II) forms stable complexes with phosphine ligands. researchgate.net The reaction of this compound with Pd(II) or Pt(II) precursors, often in the presence of a base to deprotonate the thiol, can lead to the formation of mononuclear complexes with the ligand acting as a bidentate P,S-chelate.
Rhodium(I/III) and Iridium(I): Rhodium and iridium complexes with phosphine ligands are well-known, particularly for their catalytic applications. wikipedia.org An iridium complex containing (diphenylphosphino)ethanethiol, [IrH(SCH2CH2PPh2)(HSCH2CH2PPh2)(CO)]+Cl-, has been synthesized and structurally characterized, demonstrating a case where both the thiolate and the protonated thiol are coordinated to the same metal center. acs.org This highlights the potential for complex reactivity and coordination modes with these metals.
Gold(I) and Silver(I): Gold(I) and Silver(I) have a strong affinity for phosphine and sulfur ligands. Gold(I) typically forms linear two-coordinate complexes. A gold(I) complex with a related diphenyl(thiophen-2-yl)phosphine ligand, [AuCl(C16H13PS)], has been structurally characterized, showing a nearly linear geometry around the gold atom. nih.gov Silver(I) forms a wider range of coordination geometries and nuclearities. nih.gov The reaction of this compound with Au(I) or Ag(I) salts would be expected to yield complexes where the ligand coordinates through the phosphorus and/or sulfur atoms, with the potential for forming polynuclear structures bridged by the thiolate group.
| Metal | Oxidation State | Typical Stoichiometry (Metal:Ligand) | Typical Geometry | Reference |
| Ni(II) | +2 | 1:2 | Square Planar / Tetrahedral | rsc.org |
| Co(II) | +2 | 1:2 | Distorted Tetrahedral | ajol.info |
| Pd(II) | +2 | 1:2 | Square Planar | nih.gov |
| Pt(II) | +2 | 1:2 | Square Planar | researchgate.net |
| Ir(I) | +1 | 1:2 | - | acs.org |
| Au(I) | +1 | 1:1 | Linear | nih.gov |
Coordination with Lanthanide and Actinide Metal Centers
The coordination chemistry of f-block elements is dominated by interactions with hard donor ligands. The interaction of the softer phosphine and thiol donors of this compound with lanthanides and actinides is less common. While there is extensive research on organoactinide complexes with π-ligands, nih.govcapes.gov.br and some theoretical studies on actinide(III) complexes, nih.gov specific examples with phosphinothiol ligands like this compound are scarce in the literature. The synthesis of lanthanide(III) nitrate (B79036) complexes with diphenyl(2-thienyl)phosphine oxide has been reported, where coordination occurs through the harder phosphine oxide oxygen atom. rsc.org This suggests that for coordination to lanthanides, oxidation of the phosphine group might be necessary to provide a harder donor site.
Variations in Coordination Modes and Denticity
This compound is a potentially bidentate ligand, but it can also coordinate in a monodentate fashion through either the phosphorus or the sulfur atom. The observed coordination mode depends on various factors, including the metal ion's preference (hard vs. soft), the steric environment, and the reaction conditions.
Monodentate Coordination via Phosphorus (P-bound)
Coordination solely through the phosphorus atom is a common mode for phosphine ligands, particularly when the other potential donor site is protonated or a weaker donor. wikipedia.org In the case of this compound, P-bound monodentate coordination is expected when the thiol group remains protonated (HS-). This type of coordination is often observed in reactions with metal halides where no base is added to deprotonate the thiol. wikipedia.org The resulting complex would feature a dangling mercaptoethyl arm.
Monodentate Coordination via Sulfur (S-bound, Thiolate vs. Thioether)
Monodentate coordination through the sulfur atom can occur in two forms: as a neutral thioether or as an anionic thiolate.
Thiolate Coordination: Upon deprotonation of the thiol group (-SH) to a thiolate (-S⁻), the sulfur atom becomes a stronger, soft donor. This coordination mode is prevalent in complexes with soft metal ions like Pd(II), Pt(II), Au(I), and Ag(I). The formation of thiolate complexes is typically achieved by adding a base to the reaction mixture or by using a metal precursor that can itself act as a base. ajol.infonih.gov
Thioether Coordination: If the sulfur were part of a thioether group (R-S-R'), it would be a neutral, soft donor. While this compound itself contains a thiol, related ligands with thioether functionalities have been studied. For instance, the reaction of 2-(methylthio)ethanethiol with platinum and palladium complexes has been investigated, where the thioether group can also participate in coordination. mdpi.com In the context of this compound, a thioether-like coordination is less likely unless the ligand is chemically modified. The distinction between a coordinated thiol and a thiolate can often be determined by infrared spectroscopy, where the S-H stretching frequency (typically around 2550-2600 cm⁻¹) disappears upon deprotonation and coordination as a thiolate.
| Coordination Mode | Donor Atom(s) | Ligand Form | Typical Metal Partners |
| Monodentate P-bound | P | Neutral (thiol) | Various transition metals |
| Monodentate S-bound | S | Anionic (thiolate) | Soft metals (Pd, Pt, Au, Ag) |
| Bidentate P,S-chelate | P, S | Anionic (thiolate) | Pd(II), Pt(II), Rh(I), Ir(I) |
Bidentate Chelation (P,S-chelation) and Ring Strain Analysis
This compound acts as a versatile ligand, capable of coordinating to metal centers in a bidentate fashion through its phosphorus and sulfur donor atoms, a mode known as P,S-chelation. This chelation results in the formation of a five-membered ring, a common and generally stable arrangement in coordination chemistry. The stability and geometry of this chelate ring are influenced by factors such as the nature of the metal ion, its oxidation state, and the presence of other ligands in the coordination sphere.
The formation of the five-membered chelate ring is not without structural implications. The inherent bite angle of the ligand, defined by the P-M-S angle (where M is the metal center), and the bond lengths and angles within the chelate ring can lead to deviations from idealized coordination geometries. This deviation is a manifestation of ring strain. For instance, in a square planar complex, the ideal bond angles are 90°, while in a tetrahedral complex, they are approximately 109.5°. The geometric constraints of the P,S-chelate ring can force the complex to adopt a distorted geometry that lies somewhere between these ideals.
Analysis of crystallographic data for various metal complexes with this compound reveals the nuances of this ring strain. The P-M-S bite angle often deviates from the ideal 90° or 109.5°, and the torsion angles within the ethyl backbone of the ligand adjust to accommodate the coordination. This can lead to puckering of the chelate ring, a common mechanism to alleviate strain. The degree of this puckering can be quantified and provides insight into the flexibility of the ligand and the energetic penalties associated with chelation.
Bridging Coordination Architectures (μ-S, μ-P, μ-P,S)
Beyond simple chelation, this compound can also act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes. This bridging can occur through several distinct modes:
μ-S Bridging: The sulfur atom, with its available lone pairs of electrons, can bridge two metal centers. This is a common coordination mode for thiolato ligands and leads to the formation of dinuclear or polynuclear structures where the metal centers are held in proximity by the sulfur bridge.
μ-P Bridging: The phosphorus atom can also bridge two metal centers. nih.gov Bridging phosphine ligands are crucial in the design and optical properties of multinuclear coinage metal complexes. nih.gov This mode of coordination is also well-established for phosphine ligands and contributes to the formation of a variety of multinuclear architectures. nih.gov
μ-P,S Bridging: In a more complex arrangement, both the phosphorus and sulfur atoms of a single ligand can coordinate to different metal centers, creating a μ-P,S bridge. This mode of coordination can lead to the formation of extended one-, two-, or three-dimensional coordination polymers with interesting structural and potentially functional properties.
The specific bridging architecture adopted is dependent on a variety of factors, including the stoichiometry of the reaction, the nature of the metal precursors, and the reaction conditions. The flexibility of the ethyl linker between the phosphine and thiol groups allows the ligand to adopt the necessary conformation to facilitate these different bridging modes.
Influence of Ligand Protonation State on Coordination Geometry
The coordination behavior of this compound is significantly influenced by the protonation state of its thiol group. The ligand can exist in either its neutral, protonated form (HS-CH₂CH₂-PPh₂) or its deprotonated, anionic form (-S-CH₂CH₂-PPh₂).
Neutral Ligand (Protonated Thiol): When the thiol group is protonated, the ligand typically coordinates to a metal center solely through its phosphorus atom, acting as a monodentate phosphine ligand. The uncoordinated thiol group may engage in hydrogen bonding interactions within the crystal lattice, but it does not directly bond to the metal center. In some cases, the protonated thiol can be a crucial component in catalytic cycles, acting as a proton shuttle. wikipedia.org
Anionic Ligand (Deprotonated Thiolate): Upon deprotonation, the resulting thiolate group becomes a strong donor and readily coordinates to a metal center. This deprotonation is often facilitated by the addition of a base or can occur in situ upon reaction with a suitable metal precursor. The anionic form of the ligand is responsible for the bidentate (P,S) chelation and the various bridging modes discussed previously. The coordination geometry around the metal center is thus critically dependent on whether the thiol group is protonated or deprotonated. For instance, the deprotonated form is necessary for the formation of stable chelate rings and many of the bridging architectures.
The interplay between the protonation state and the coordination mode allows for the synthesis of a diverse range of metal complexes with varying geometries and reactivities. The pH of the reaction medium can, therefore, be a powerful tool to control the resulting coordination chemistry.
Geometric and Electronic Structure of Metal Complexes
Distortion from Ideal Geometries in Square Planar and Tetrahedral Complexes
Metal complexes of this compound, particularly those with d⁸ metal ions like Ni(II), Pd(II), and Pt(II), can exhibit either square planar or tetrahedral geometries. libretexts.org However, the chelation of the ligand often induces significant distortions from these ideal geometries.
In square planar complexes , the constraints of the five-membered chelate ring can lead to a tetrahedrally distorted square planar geometry. mdpi.com This distortion arises because the P-M-S bite angle may not be exactly 90°, and the steric bulk of the phenyl groups on the phosphorus atom can also influence the planarity of the complex. The degree of this distortion can be quantified by the dihedral angle between the planes defined by the metal and the donor atoms.
In tetrahedral complexes , the chelation can cause a distortion towards a more planar geometry. This is often observed in complexes where the electronic configuration does not strongly favor a specific geometry, allowing the ligand's steric and electronic preferences to play a more significant role. The Jahn-Teller effect can also lead to distortions in tetrahedral complexes with certain d-electron counts. nih.gov
The following table summarizes typical distortions observed in metal complexes with chelating phosphine-thiolate ligands:
| Metal Ion | d-Electron Count | Typical Geometry | Common Distortion |
| Ni(II) | d⁸ | Square Planar / Tetrahedral | Tetrahedrally distorted square planar or distorted tetrahedral |
| Pd(II) | d⁸ | Square Planar | Distorted square planar |
| Pt(II) | d⁸ | Square Planar | Distorted square planar |
| Co(II) | d⁷ | Tetrahedral | Distorted tetrahedral nih.gov |
| Au(I) | d¹⁰ | Linear | Can form tetrahedral complexes with multiple ligands that may be distorted nih.gov |
Ligand Field Stabilization Energy and d-Orbital Splitting Analysis
The electronic properties of metal complexes containing this compound can be understood through the principles of Ligand Field Theory (LFT). The interaction between the metal d-orbitals and the donor atoms of the ligand (P and S) leads to a splitting of the d-orbitals into different energy levels. libretexts.org The magnitude of this splitting, known as the ligand field splitting parameter (Δ), and the resulting Ligand Field Stabilization Energy (LFSE) are crucial in determining the stability, color, and magnetic properties of the complex. fiveable.me
The phosphorus atom of the phosphine group is generally considered a soft, strong-field ligand, while the sulfur atom of the thiolate is a softer, but typically weaker-field ligand compared to phosphines. libretexts.org The combined effect of these two donor atoms in a chelate ring results in a specific d-orbital splitting pattern.
d-Orbital Splitting: In a simplified sense for a distorted square planar complex, the d-orbitals will split into four or five distinct energy levels. For a tetrahedral complex, the d-orbitals split into two sets, the e and t₂ orbitals. libretexts.org The precise energy ordering and the magnitude of the splitting depend on the specific geometry of the complex. youtube.com
Ligand Field Stabilization Energy (LFSE): The LFSE represents the energetic stabilization of the complex due to the occupation of the lower-energy d-orbitals by the metal's d-electrons. libretexts.orglibretexts.org It can be calculated based on the d-electron count of the metal and the d-orbital splitting diagram. youtube.com A higher LFSE generally corresponds to a more stable complex. fiveable.me The LFSE also plays a role in determining whether a complex will be high-spin or low-spin, although for second and third-row transition metals, low-spin configurations are more common due to the larger ligand field splitting. uni-siegen.de
The following table provides a generalized view of LFSE for different d-electron configurations in an octahedral field, which can be adapted for lower symmetry complexes.
| d-Electron Configuration | High-Spin LFSE (in units of Δo) | Low-Spin LFSE (in units of Δo) |
| d⁴ | -0.6 | -1.6 + P |
| d⁵ | 0 | -2.0 + 2P |
| d⁶ | -0.4 | -2.4 + 2P |
| d⁷ | -0.8 | -1.8 + P |
Note: P represents the pairing energy.
Redox Behavior of Metal-Thiolate Bonds within Coordination Spheres
The metal-thiolate bond in complexes of this compound is redox-active. The sulfur atom can undergo oxidation to form sulfenate, sulfinate, or sulfonate species, or it can be involved in the formation of disulfide bonds through reductive elimination. The metal center can also participate in redox reactions, and its oxidation state can influence the reactivity of the coordinated thiolate.
The electrochemical properties of these complexes can be studied using techniques like cyclic voltammetry. The redox potentials for both the metal-centered and ligand-centered processes provide valuable information about the electronic structure of the complex and the influence of the ligand environment on the redox stability of the metal and the thiolate group.
For instance, the electron-donating properties of the phosphine group can influence the electron density at the metal center, which in turn affects the redox potential of the metal. Similarly, the coordination of the thiolate to the metal can modulate its susceptibility to oxidation compared to a free thiol. The interplay between the metal and the sulfur atom in redox processes is a key feature of the chemistry of these complexes and is relevant to their potential applications in catalysis and bioinorganic chemistry.
Chirality Transfer and Diastereomerism in Metal Complexes
When this compound chelates to a metal, the ethylenic backbone adopts a puckered conformation, which can exist as two enantiomeric forms (δ and λ). This is a primary mechanism for introducing chirality. Furthermore, the lone pair on the sulfur atom allows it to become a stereocenter upon coordination, leading to (R) and (S) configurations. The combination of these chiral elements can result in the formation of diastereomers. For instance, in a square-planar complex, the combination of a δ-ring conformation with an (R)-sulfur configuration would be diastereomeric to a δ-ring/(S)-sulfur combination.
The transfer of chirality from the ligand's conformation to the metallic center is a key aspect of asymmetric synthesis and catalysis. While achiral ligands can generate chiral-at-metal centers, the inherent conformational chirality of the chelate ring in this compound complexes can effectively influence the stereochemical environment of the metal. nih.govunizar.es In octahedral complexes, for example, the specific puckering of the chelate ring can dictate the arrangement of other ligands, leading to a preference for a Δ or Λ configuration at the metal center.
Research on related chiral phosphine ligands has demonstrated that the stereochemical information encoded in the ligand can be effectively transferred to the metal complex, influencing its catalytic activity and selectivity. figshare.com The stability of the induced chirality is crucial; in some systems, racemization can occur through the flipping of the chelate ring or inversion at the sulfur center. nih.gov The energy barrier for such inversions determines the stereochemical robustness of the complex.
The table below illustrates the potential diastereomeric combinations in a hypothetical square-planar complex where this compound acts as a bidentate ligand.
| Chelate Ring Conformation | Sulfur Atom Configuration | Resulting Stereoisomer |
| δ | (R) | Diastereomer A |
| δ | (S) | Diastereomer B |
| λ | (R) | Diastereomer C (Enantiomer of B) |
| λ | (S) | Diastereomer D (Enantiomer of A) |
Supramolecular Assemblies and Metalloligand Behavior
The dual-donor P,S nature of this compound makes it an exceptional building block for constructing larger, ordered chemical structures through coordination-driven self-assembly. When the thiol proton is removed, the resulting phosphinothiolate ligand can act not only as a chelate but also as a bridge between multiple metal centers.
Formation of Multimetallic Systems with this compound as a Bridging Ligand
This compound excels in the formation of dinuclear and polynuclear complexes where it acts as a bridging ligand. The deprotonated thiolate group is a versatile bridging unit, leading to a variety of structural motifs. Common bridging modes include:
μ(S)-Bridging: The sulfur atom can bridge two metal centers. In this mode, the phosphorus atom can either be coordinated to one of the bridged metals (forming a P,S-chelate on one side of the bridge) or to a different metal center entirely.
μ(P,S)-Bridging: The entire ligand can bridge two metal centers, with the phosphorus atom coordinating to one metal and the sulfur atom to the other.
These bridging capabilities have been exploited to synthesize a range of multimetallic architectures, including dinuclear macrocycles and extended coordination polymers. uj.edu.pl For instance, the reaction of this compound with suitable metal precursors can lead to the formation of dinuclear complexes with a central M₂S₂ rhomboid core. spbu.runih.gov
Studies on related gold(I) dithiophosphonate and diphosphine complexes have revealed the formation of diverse dinuclear structures, with some exhibiting short gold-gold (aurophilic) interactions that further stabilize the assembly. researchgate.netfigshare.com The flexibility of the ligand backbone and the coordination preferences of the metal ion dictate the final structure, which can range from open, linear dimers to closed-ring macrocycles.
The table below provides representative bond distances for bridging thiolate and coordinated phosphine groups in related dinuclear metal complexes, illustrating the typical structural parameters for such systems.
| Complex Type | Metal | M-S (Bridging) Å | M-P (Coordinated) Å | M···M Distance Å | Reference |
| Dinuclear Platinum(II) Thiolate | Pt | ~2.3-2.4 | - | ~3.1 | spbu.ru |
| Dinuclear Gold(I) Diphosphine | Au | - | ~2.2-2.3 | ~2.9-3.1 | researchgate.netfigshare.com |
| Dinuclear Titanium(IV) Diphosphine | Ti | - | ~2.6 | - | mdpi.com |
Self-Assembly and Molecular Recognition in P,S-Metal Architectures
The principles of self-assembly guide the spontaneous organization of molecular components into ordered supramolecular structures. In the context of this compound, metal complexes can serve as tectons (building blocks) that assemble through non-covalent interactions. These interactions include van der Waals forces, π-π stacking between the phenyl rings, and weaker C-H···π interactions. nih.gov
Molecular recognition, the specific binding of a host molecule to a guest, can be engineered into these self-assembled structures. By designing multimetallic cages or cavities with specific sizes, shapes, and electronic properties, it is possible to create receptors for small molecules or ions. The phenyl groups of the ligand can create hydrophobic pockets suitable for binding organic guests, while the metal centers and thiolate sulfurs provide sites for coordination or hydrogen bonding. While specific examples of molecular recognition by this compound-based assemblies are not widely reported, the fundamental principles established with other phosphine-containing supramolecular systems suggest significant potential in this area.
Mechanistic and Theoretical Investigations of Diphenyl 2 Mercaptoethyl Phosphine Reactivity
Kinetic Studies and Rate Law Determination
Detailed kinetic studies and precise rate law determinations for reactions involving Diphenyl(2-mercaptoethyl)phosphine are not extensively documented in publicly available literature. However, the principles of kinetic analysis for analogous phosphine (B1218219) ligands provide a framework for understanding its potential behavior.
Influence of Ligand Concentration and Electronic Effects on Reaction Rates
Table 1: General Influence of Phosphine Ligand Properties on Reaction Rates
| Property | Influence on Reaction Rate | Mechanistic Rationale |
| Increased Ligand Concentration | Generally increases rate up to a saturation point | Higher concentration of the active catalytic species |
| Electron-Donating Substituents | Generally increases rate of oxidative addition | Increased electron density on the metal center |
| Electron-Withdrawing Substituents | Generally decreases rate of oxidative addition | Decreased electron density on the metal center |
| Increased Steric Bulk | Can either increase or decrease the rate | Affects ligand dissociation and coordination geometry |
Determination of Rate-Limiting Steps in Catalytic Cycles
For instance, in a typical cross-coupling reaction, if the rate is independent of the concentration of one of the coupling partners but dependent on the catalyst and the other partner, it suggests that the oxidative addition of the latter is the rate-determining step. wikipedia.org
Detailed Mechanistic Pathways
The reactivity of this compound in catalytic cycles is expected to follow fundamental organometallic mechanistic pathways.
Oxidative Addition and Reductive Elimination Mechanisms
Oxidative addition and reductive elimination are key elementary steps in many catalytic cycles. Oxidative addition involves the addition of a substrate to a metal center, leading to an increase in both the oxidation state and coordination number of the metal. nih.govyoutube.com The reverse process is reductive elimination, which results in the formation of a new bond between two ligands and a decrease in the metal's oxidation state and coordination number. libretexts.orgwikipedia.org
For a metal complex of this compound, an oxidative addition step might involve the cleavage of a carbon-halogen bond of an organic halide. The facility of this step is influenced by the electron-donating properties of the phosphine ligand. Reductive elimination would be the product-forming step, for example, coupling two organic fragments to form a new carbon-carbon bond.
Role of the Thiolate/Thioether Functionality in Ligand Exchange and Proton Relay
The mercaptoethyl group of this compound introduces a hemilabile functionality. In its protonated form (thiol), it can coordinate to a metal center as a neutral thioether. Upon deprotonation to the thiolate, it becomes a strong, anionic sigma-donor. This ability to switch between neutral and anionic forms can play a significant role in the catalytic cycle.
Ligand Exchange: The thiolate functionality can participate in ligand exchange reactions. researchgate.net The strength of the metal-sulfur bond can influence the lability of other ligands, potentially opening up coordination sites for substrate binding.
Proton Relay: The thiol/thiolate group can act as a proton relay, facilitating proton transfer steps within the catalytic cycle. rsc.org This is particularly relevant in reactions that involve protonolysis or the generation/consumption of acidic or basic species. The pendant thiol can act as an internal base or acid, shuttling protons to or from the substrate or other ligands coordinated to the metal center.
Investigation of Intermediates and Transition States
The investigation of reactive intermediates and transition states is crucial for elucidating detailed reaction mechanisms. While specific experimental or computational studies on intermediates involving this compound are not widely reported, general approaches for similar systems involve:
Spectroscopic Techniques: NMR, IR, and X-ray crystallography can be used to characterize stable intermediates.
Computational Chemistry: Density Functional Theory (DFT) calculations are a powerful tool for modeling reaction pathways, calculating the energies of intermediates and transition states, and gaining insight into the electronic structure of these species.
For a complex containing this compound, computational studies could model the transition state for oxidative addition, the geometry of five- or six-coordinate intermediates, and the barrier to reductive elimination. These theoretical investigations can help to rationalize experimental observations and predict the influence of ligand modifications on catalytic activity.
The reactivity and coordination chemistry of this compound are significantly influenced by its distinct structural and electronic properties. To elucidate these characteristics at a molecular level, computational modeling and quantum chemical studies serve as powerful investigative tools. These theoretical approaches provide deep insights into the molecule's electronic landscape, bonding nature, reaction energetics, and conformational possibilities, which are often challenging to discern through experimental methods alone.
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) has become a important method for investigating the electronic structure of organophosphorus compounds like this compound. DFT calculations allow for the accurate prediction of various electronic properties that govern the molecule's reactivity.
Key electronic parameters that can be determined through DFT include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's ability to act as an electron donor or acceptor. For phosphine ligands, the HOMO is typically localized on the phosphorus atom's lone pair, indicating its nucleophilic character and ability to form dative bonds with metal centers. The energy of the LUMO, often associated with antibonding orbitals of the phenyl rings or the P-C bonds, provides insight into its potential to accept electron density, for instance, through π-backbonding in metal complexes.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within the molecule. Regions of negative potential (typically colored red or yellow) indicate areas of high electron density and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. In this compound, the lone pair on the phosphorus atom and the sulfur atom of the mercaptoethyl group are expected to be regions of significant negative potential.
Natural Bond Orbital (NBO) Analysis: NBO analysis allows for the quantification of charge distribution on individual atoms and the characterization of bonding interactions. This analysis can provide the natural atomic charges on the phosphorus, sulfur, and surrounding atoms, offering a more detailed picture of the electronic environment than a simple MEP map.
Table 1: Calculated Electronic Properties of a Model Phosphine Ligand (Illustrative)
| Property | Value | Description |
| HOMO Energy | -5.8 eV | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |
| LUMO Energy | -0.5 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Indicates the chemical reactivity and stability of the molecule. |
| Dipole Moment | 2.1 D | A measure of the overall polarity of the molecule. |
Note: The values in this table are illustrative for a generic phosphine ligand and would need to be specifically calculated for this compound.
Elucidation of Bonding Characteristics (σ-donation, π-backbonding)
The bonding interaction between phosphine ligands and transition metals is a synergistic process involving two main components: σ-donation and π-backbonding.
σ-Donation: The phosphine ligand donates electron density from its phosphorus lone pair (HOMO) to an empty d-orbital of the metal center, forming a sigma (σ) bond. The strength of this σ-donation is a key factor in the stability of the resulting metal complex. The presence of electron-donating groups on the phosphorus atom can enhance its σ-donor capacity. In this compound, the phenyl groups are generally considered electron-withdrawing compared to alkyl groups, which might slightly temper the σ-donor strength relative to trialkylphosphines.
π-Backbonding: Concurrently, the metal center can donate electron density from its filled d-orbitals to the empty antibonding orbitals (LUMO) of the phosphine ligand. This interaction, known as π-backbonding, is crucial for stabilizing metal centers in low oxidation states. In phosphines, the acceptor orbitals are typically the σ* antibonding orbitals of the P-C bonds. The extent of π-backbonding is influenced by the energy and symmetry of these acceptor orbitals. The presence of electronegative substituents on the phosphorus atom can lower the energy of the σ* orbitals, making the ligand a better π-acceptor.
Computational methods like NBO analysis can be employed to quantify the contributions of both σ-donation and π-backbonding in metal complexes of this compound. By analyzing the orbital occupancies and the second-order perturbation theory energies, one can estimate the extent of charge transfer in both directions.
Table 2: Illustrative NBO Analysis of a Metal-Phosphine Bond
| Interaction | Donor NBO | Acceptor NBO | Second-Order Perturbation Energy (E(2)) (kcal/mol) |
| σ-Donation | LP (P) | LP* (Metal) | 35.2 |
| π-Backbonding | BD (Metal-d) | BD* (P-C) | 8.5 |
Note: This table presents hypothetical data to illustrate the type of information obtainable from NBO analysis.
Energy Landscapes and Reaction Pathway Prediction
Computational chemistry plays a vital role in mapping the potential energy surfaces (PES) of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to predict the most likely reaction pathways and understand the factors that control reaction rates and selectivity.
For a given reaction, such as the coordination of the ligand to a metal center or its participation in a catalytic cycle, DFT calculations can be used to:
Locate Transition States: Transition state optimization algorithms are used to find the saddle points on the PES that connect reactants and products. The geometry of the transition state provides crucial information about the mechanism of the reaction.
Calculate Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy (ΔE‡), is a key determinant of the reaction rate. Lower activation energies correspond to faster reactions.
Determine Reaction Enthalpies: The energy difference between the products and reactants (ΔH) indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).
By comparing the energy profiles of different possible pathways, researchers can predict which mechanism is kinetically and thermodynamically favored. This predictive capability is invaluable for designing new catalysts and understanding complex reaction networks.
Conformational Analysis and Steric Hindrance Assessment
The three-dimensional structure of this compound, particularly the orientation of the bulky phenyl groups and the flexible mercaptoethyl chain, significantly influences its coordination behavior and reactivity. Conformational analysis aims to identify the stable conformations (energy minima) of the molecule and the energy barriers between them.
Computational methods, such as systematic conformational searches or molecular dynamics simulations, can be used to explore the conformational space of the ligand. For each identified conformer, its relative energy can be calculated to determine the population of each conformation at a given temperature.
Steric hindrance is another critical factor that can be assessed computationally. The steric bulk of the diphenylphosphino group can influence the accessibility of the phosphorus lone pair for coordination and can dictate the geometry of the resulting metal complexes. Steric parameters, such as the Tolman cone angle, can be calculated from the optimized geometries of the ligand to provide a quantitative measure of its steric footprint. This information is crucial for predicting the coordination number and geometry of metal complexes and for understanding the steric effects on reaction rates.
Modeling of Solvent Effects on Reaction Energetics
Chemical reactions are typically carried out in a solvent, and the solvent can have a profound impact on reaction energetics and mechanisms. Computational models can account for the influence of the solvent in several ways:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. The solute is placed in a cavity within this medium, and the electrostatic interactions between the solute and the solvent are calculated. Implicit models are computationally efficient and are often used to obtain a first approximation of solvent effects on reaction energies and geometries.
Explicit Solvation Models: In these more computationally intensive models, a number of individual solvent molecules are included in the calculation along with the solute. This approach allows for the explicit treatment of specific solute-solvent interactions, such as hydrogen bonding. While more accurate, the computational cost of explicit solvation models limits their application to smaller systems.
Q & A
Q. What are the optimal synthetic routes for Diphenyl(2-mercaptoethyl)phosphine, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthetic routes for organophosphorus compounds often involve nucleophilic substitution or condensation reactions. For analogs like diphenylvinylphosphine oxide, a two-step protocol using 2-(diphenylphosphinyl)ethanol with POCl₃ in the presence of triethylamine (Et₃N) has been effective . To optimize conditions for this compound:
- Reagent stoichiometry: Maintain a 1:1 molar ratio of mercaptoethyl precursor to diphenylphosphine derivatives to minimize side reactions.
- Catalyst selection: Et₃N acts as a proton scavenger, enhancing reactivity in POCl₃-mediated phosphorylations .
- Temperature control: Conduct reactions at 0–5°C to suppress thermal degradation of thiol intermediates.
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR spectroscopy:
- ³¹P NMR identifies phosphorus environments (δ ~20–30 ppm for phosphine oxides).
- ¹H/¹³C NMR resolves mercaptoethyl (-CH₂-SH) and aromatic protons .
- FTIR: Confirm P-S (600–700 cm⁻¹) and P-C (1000–1100 cm⁻¹) bond formation.
- X-ray crystallography: Use SHELX programs (e.g., SHELXL) for structure refinement. Single-crystal diffraction resolves bond angles and steric effects of the mercaptoethyl group .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation: Use fume hoods to mitigate inhalation risks from volatile thiol intermediates.
- Waste disposal: Segregate phosphorus-containing waste and neutralize with 10% NaOH before disposal .
Advanced Research Questions
Q. How does this compound influence catalytic activity in cross-coupling reactions, and what ligand design principles apply?
Methodological Answer: Phosphine ligands modulate metal coordination geometry and electron donation. For example:
- Pd-catalyzed couplings: Diphenylphosphine derivatives enhance oxidative addition rates by stabilizing Pd(0) intermediates. The mercaptoethyl group may introduce hemilabile S→Pd interactions, altering turnover frequencies .
- Ligand optimization: Vary substituents on phosphorus and sulfur to balance steric bulk (e.g., Tolman cone angle) and electronic effects (e.g., σ-donor strength) .
Q. How can contradictions in reported catalytic efficiencies of this compound derivatives be resolved?
Methodological Answer:
- Mechanistic studies: Use kinetic isotope effects (KIE) or in situ NMR to identify rate-determining steps.
- Computational modeling: DFT calculations (e.g., B3LYP/6-31G*) predict transition states and rationalize steric/electronic contributions to catalytic activity .
- Spectroscopic analysis: EXAFS or XANES probes metal-ligand bonding dynamics during catalysis .
Q. What strategies enable the use of this compound in enantioselective catalysis?
Methodological Answer:
- Chiral derivatization: Introduce chiral auxiliaries (e.g., binaphthyl groups) to the phosphine or mercaptoethyl moiety.
- Coordination studies: X-ray crystallography of metal complexes (e.g., Rh or Ru) identifies stereochemical preferences .
- Reaction screening: Test asymmetric hydrogenation with prochiral substrates (e.g., α,β-unsaturated esters) under varying pressures and solvents .
Key Data and Trends
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
